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N(4)-Methylcytidine

RNA duplex stability base-pairing specificity X-ray crystallography

N4-Methylcytidine (m4C, CAS 10578-79-7) is a naturally occurring, post-transcriptionally modified ribonucleoside found in bacterial, mitochondrial, and eukaryotic ribosomal and transfer RNAs. It is a pyrimidine nucleoside analog of cytidine, characterized by a single methyl group substitution at the exocyclic N4-amino position (molecular formula C10H15N3O5, MW 257.24 g/mol).

Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
CAS No. 10578-79-7
Cat. No. B085236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(4)-Methylcytidine
CAS10578-79-7
SynonymsN(4)-methylcytidine
Molecular FormulaC10H15N3O5
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7-,8-,9-/m1/s1
InChIKeyLZCNWAXLJWBRJE-ZOQUXTDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N4-Methylcytidine (CAS 10578-79-7) Technical Baseline for Research Sourcing


N4-Methylcytidine (m4C, CAS 10578-79-7) is a naturally occurring, post-transcriptionally modified ribonucleoside found in bacterial, mitochondrial, and eukaryotic ribosomal and transfer RNAs [1]. It is a pyrimidine nucleoside analog of cytidine, characterized by a single methyl group substitution at the exocyclic N4-amino position (molecular formula C10H15N3O5, MW 257.24 g/mol) [2]. Unlike synthetically modified cytidine analogs developed primarily as mechanism-based DNMT inhibitors, m4C functions endogenously as an epitranscriptomic mark installed by dedicated methyltransferases, most notably METTL15 at position C839 of human mitochondrial 12S rRNA, where it is required for mitoribosome biogenesis [3]. This endogenous role in translational fidelity and RNA structural tuning differentiates m4C from N4,N4-dimethylcytidine (m42C) and other cytidine methylation isomers, which exhibit divergent base-pairing behaviors. The compound is commercially available as a research reagent (typical purity ≥95–99%) from multiple vendors and is used in oligonucleotide synthesis, RNA modification detection, and mechanistic studies of mitochondrial translation [2].

Why N4-Methylcytidine Cannot Be Replaced by Generic Cytidine Analogs or Other Methylcytidine Isomers


Three isomeric mono-methylcytidine modifications exist in RNA—3-methylcytidine (m3C), N4-methylcytidine (m4C), and 5-methylcytidine (m5C)—each with distinct methylation chemistry, biogenesis pathways, and functional consequences [1]. These isomers cannot be interchanged in experimental systems because their methylation positions confer fundamentally different base-pairing properties, enzyme recognition, and biological outcomes. For instance, m4C retains canonical Watson-Crick C:G pairing with minimal duplex destabilization, whereas the doubly methylated analog N4,N4-dimethylcytidine (m42C) disrupts C:G pairing, shifts to a wobble conformation, and loses base-pairing discrimination [2]. Furthermore, m4C uniquely escapes the promiscuous mutagenic incorporation observed with other N4-substituted cytidine analogs (e.g., N4-hydroxycytidine, N4-methoxycytidine) during reverse transcription [3]. Substituting m4C with a generic cytidine analog or an incorrect methylcytidine isomer will therefore produce non-equivalent structural, thermodynamic, and enzymatic readouts, invalidating comparative analyses in epitranscriptomic research, oligonucleotide-based assays, and mitochondrial translation studies.

Quantitative Differentiation Evidence for N4-Methylcytidine (CAS 10578-79-7) Against Structural Analogs


m4C Preserves Canonical C:G Base-Pairing and Duplex Stability vs. Destabilization by N4,N4-Dimethylcytidine (m42C)

In a direct head-to-head comparison using UV thermal melting (Tm) analysis and X-ray crystallography of RNA duplexes, m4C retained a regular Watson-Crick C:G base-pairing pattern and caused relatively small changes in duplex thermodynamic stability. By contrast, the doubly methylated m42C modification disrupted the C:G pair, shifted to a wobble-like conformation with only two hydrogen bonds instead of three, and significantly decreased duplex stability while losing discrimination against mismatched pairs including C:A, C:T, and C:C [1]. This demonstrates that m4C is the preferred modification when the experimental goal is to introduce a methylation mark without substantially perturbing RNA secondary structure or base-pairing fidelity.

RNA duplex stability base-pairing specificity X-ray crystallography

m4C Escapes Mutagenic Ambiguity During Reverse Transcription: A Unique Selectivity Profile Among N4-Substituted Cytidine Analogs

In a comparative reverse transcription study, the templating properties of N4-hydroxycytidine, N4-methoxycytidine, N4-methylcytidine, and 4-semicarbazidocytidine were examined using HIV-1 RT and AMV RT. Except for N4-methylcytidine (m4C), both reverse transcriptases incorporated both dAMP and dGMP opposite every other N4-substituted analog in RNA, indicating high mutagenic potential if present in viral RNA. Kinetic analysis confirmed that m4C uniquely directed incorporation of only the cognate nucleotide, while the other analogs exhibited ambiguous base-pairing [1]. This positions m4C as a non-mutagenic control or a selectively non-ambiguous modification in experiments where other N4-cytidine analogs would introduce undesired mutational noise.

reverse transcription fidelity mutagenesis antiviral nucleoside analogs

Deoxyribozyme-Based Isomer Discrimination: m4C-Specific DNA Catalysts Achieve 10- to 30-Fold Selective RNA Cleavage Over m3C and m5C

Through in vitro selection, RNA-cleaving deoxyribozymes were identified that are selectively activated by only one of the three isomeric methylcytidines: m3C, m4C, or m5C. The m4C-specific deoxyribozyme displayed 10- to 30-fold accelerated cleavage of its target m4C-modified RNA substrate compared to the unmodified or differently methylated RNAs. A separate deoxyribozyme was strongly inhibited by any of the three methylcytidines but efficiently cleaved unmodified RNA [1]. This unprecedented isomer-level discrimination demonstrates that m4C possesses a distinct molecular recognition surface—defined by the N4-methyl group's spatial orientation and hydrogen-bonding capacity—that is exploitable for modification-specific detection tools unavailable for generic cytidine or other methylation isomers.

RNA modification detection deoxyribozyme epitranscriptomics

Hydrolytic Stability Advantage: N4-Methylcytidine Is Thermodynamically More Resistant to Deamination Than Unmodified Cytidine

Equilibrium measurements of hydrolytic deamination catalyzed by bacterial cytidine deaminase demonstrated that N4-methylcytidine is thermodynamically more stable to hydrolysis than unmodified cytidine. At pH 7.0 and ionic strength 2.0, the apparent free energy of deamination of cytidine to uridine is −5.8 kcal/mol at 25°C. Under the same conditions, N4-methylcytidine resisted deamination, and the enzyme-catalyzed equilibrium actually favored its formation from uridine and methylamine at alkaline pH [1]. This enhanced chemical stability is directly relevant to long-term storage of m4C-containing oligonucleotides and for experiments conducted under conditions where cytidine deamination would otherwise compromise RNA integrity.

nucleoside stability hydrolytic deamination RNA integrity

m4C-Specific Methyltransferase METTL15: A Defined Mitochondrial Biogenesis Role Not Shared by m5C or m3C Writers

METTL15 was identified as the principal N4-methylcytidine (m4C) methyltransferase in human cells, specifically responsible for installing m4C at position C839 of mitochondrial 12S rRNA. Knockout of METTL15 resulted in reduced mitochondrial de novo protein synthesis and decreased steady-state levels of oxidative phosphorylation system components, with impaired assembly of the mitochondrial small ribosomal subunit [1]. This dedicated enzyme–substrate relationship is not shared by m5C or m3C modifications, which are installed by entirely distinct methyltransferase families (e.g., NSUN family for m5C). For researchers studying mitochondrial translation or ribosomopathies, m4C is thus the only cytidine modification directly linked to METTL15-dependent mitoribosome assembly, a functional annotation absent for the other methylation isomers.

mitochondrial ribosome biogenesis METTL15 RNA methyltransferase

Optimal Research and Industrial Application Scenarios for N4-Methylcytidine (CAS 10578-79-7)


Synthesis of Structurally Native-like Modified RNA Oligonucleotides for Biophysical and Crystallographic Studies

When incorporating a methylation probe into RNA duplexes to study base-pairing, structure, or thermodynamic stability, m4C is the strongly preferred cytidine modification over N4,N4-dimethylcytidine (m42C). m4C retains canonical C:G Watson-Crick geometry and introduces minimal duplex destabilization, whereas m42C disrupts pairing, shifts to a wobble conformation, and causes loss of discrimination against mismatched pairs [1]. Researchers should select m4C phosphoramidites for solid-phase RNA synthesis when the goal is to interrogate the structural or functional role of endogenous N4-methylation without introducing conformational artifacts.

Non-Mutagenic Control in Antiviral Lethal Mutagenesis and Reverse Transcription Fidelity Assays

In studies evaluating N4-substituted cytidine analogs as antiviral lethal mutagens, m4C serves as an essential non-mutagenic control. Unlike N4-hydroxycytidine, N4-methoxycytidine, and 4-semicarbazidocytidine—all of which direct ambiguous dAMP/dGMP incorporation by HIV-1 RT and AMV RT—m4C uniquely directs incorporation of only the cognate nucleotide [1]. This property makes m4C the appropriate baseline compound for dissecting the structural determinants of mutagenic ambiguity and for benchmarking the fidelity of reverse transcriptases on modified RNA templates.

Epitranscriptomic Detection and Site-Specific Mapping of m4C in Native RNA Using Programmable Deoxyribozymes

The availability of m4C-specific RNA-cleaving deoxyribozymes, which exhibit 10- to 30-fold selective activation over m3C- and m5C-modified substrates, enables modification-specific detection and sequencing-based mapping of m4C sites in native RNA [1]. This tool offers superior isomer discrimination compared to antibody-based enrichment methods that often cross-react among methylcytidine isomers. Researchers should procure high-purity m4C nucleoside standards for calibrating deoxyribozyme activity assays and for generating positive-control RNA substrates in epitranscriptomic mapping workflows.

Mitochondrial Translation and Mitoribosome Assembly Research Targeting the METTL15–m4C Axis

For investigations into human mitochondrial ribosome biogenesis and mitochondrial translation disorders, m4C (as the free nucleoside or as part of modified oligonucleotides) is the relevant chemical probe. METTL15 is the dedicated m4C methyltransferase responsible for methylating 12S rRNA at position C839, and its loss impairs mitochondrial protein synthesis and small ribosomal subunit assembly [1]. m5C or m3C analogs cannot substitute because they are installed by distinct enzyme families with different substrate specificities. Procurement of m4C is essential for in vitro reconstitution of METTL15 activity assays, for synthesizing methylated RNA substrates to study mitoribosome assembly intermediates, and for developing METTL15 inhibitors as potential tools for mitochondrial disease research.

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